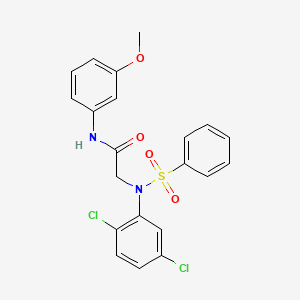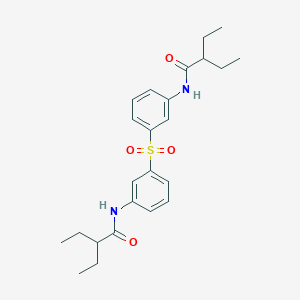![molecular formula C18H18Cl2N2O4S B3608901 N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3608901.png)
N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as DMSO2, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMSO2 is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and apoptosis. Additionally, DMSO2 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMSO2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, DMSO2 has been found to have a neuroprotective effect, making it a potential candidate for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMSO2 in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Additionally, DMSO2 has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying inflammatory and oxidative stress-related diseases. One limitation of using DMSO2 in lab experiments is its potential toxicity, which could affect the accuracy of the results.
Direcciones Futuras
There are several future directions for DMSO2 research. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved. Another direction is to explore its potential therapeutic applications in treating neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for DMSO2 and identifying analogs with improved therapeutic properties.
Conclusion:
In conclusion, DMSO2 is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a multistep process and has been found to have various biochemical and physiological effects. DMSO2 has been shown to have antitumor activity, anti-inflammatory and antioxidant properties, and a neuroprotective effect. While it has advantages as a tool for lab experiments, its potential toxicity is a limitation. Future research could focus on further investigating its mechanism of action and identifying its potential therapeutic applications in treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DMSO2 has been found to have various therapeutic applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, DMSO2 has been found to have anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for treating inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-6-7-16(20)17(12-14)22(13-18(23)21-8-10-26-11-9-21)27(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBDWIASWLUEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3608819.png)
![4-chlorophenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B3608824.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3608830.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3608831.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3608841.png)
![methyl 3-[(4-morpholinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3608847.png)
![methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608862.png)
![4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3608866.png)


![3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3608895.png)
![{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3608904.png)
![N-(3-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608907.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3608909.png)